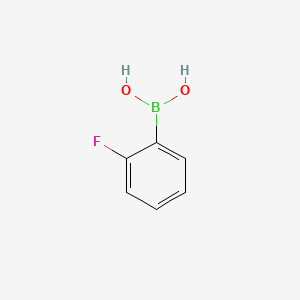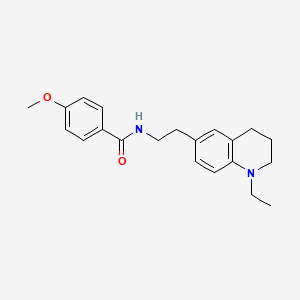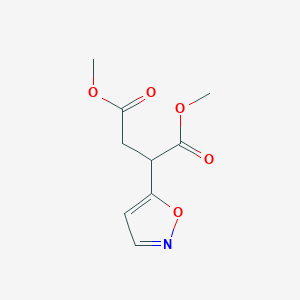
Dimethyl 2-(5-isoxazolyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(5-isoxazolyl)succinate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Méthodes De Préparation
The synthesis of Dimethyl 2-(5-isoxazolyl)succinate typically involves the reaction of isoxazole derivatives with succinic acid or its derivatives. One common method includes the esterification of 2-(5-isoxazolyl)succinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Dimethyl 2-(5-isoxazolyl)succinate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized isoxazole derivatives .
Applications De Recherche Scientifique
Dimethyl 2-(5-isoxazolyl)succinate is utilized in scientific research for its diverse applications, including:
Mécanisme D'action
The mechanism of action of Dimethyl 2-(5-isoxazolyl)succinate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . This interaction can lead to the inhibition or activation of biological processes, depending on the specific target and context . The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets .
Comparaison Avec Des Composés Similaires
Dimethyl 2-(5-isoxazolyl)succinate can be compared with other similar compounds, such as:
Dimethyl 2-(4-isoxazolyl)succinate: This compound features an isoxazole ring at a different position, leading to variations in its chemical properties and reactivity.
Dimethyl 2-(3-isoxazolyl)succinate: Another isomer with the isoxazole ring at a different position, resulting in distinct chemical behavior and applications.
Dimethyl 2-(5-pyrazolyl)succinate: A related compound with a pyrazole ring instead of an isoxazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific isoxazole ring position, which imparts unique reactivity and applications compared to its isomers and related compounds .
Propriétés
IUPAC Name |
dimethyl 2-(1,2-oxazol-5-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVSZUKZLXGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
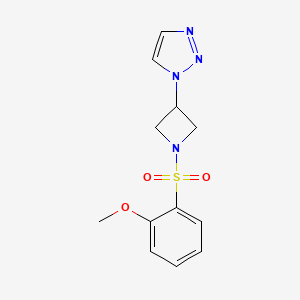
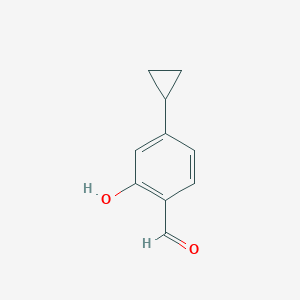
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide](/img/structure/B2794646.png)
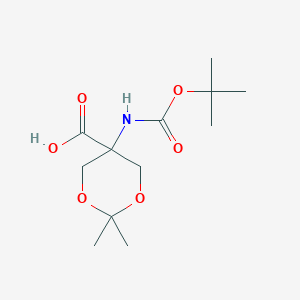
![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
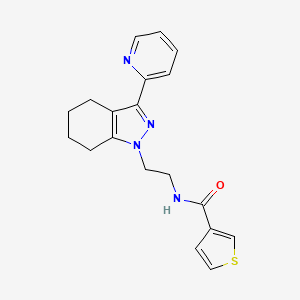
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2794653.png)
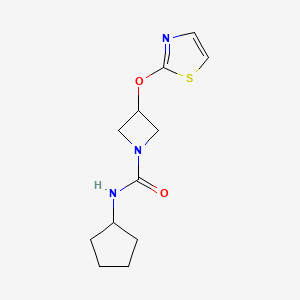
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794656.png)
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)

